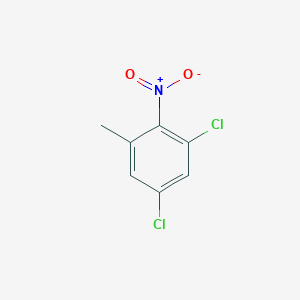

1,5-Dichloro-3-methyl-2-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,5-Dichloro-3-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of benzene, featuring two chlorine atoms, one methyl group, and one nitro group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,5-Dichloro-3-methyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1,5-dichloro-3-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1,5-Dichloro-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Oxidation: Potassium permanganate in alkaline medium or chromic acid in acidic medium.

Major Products Formed

Reduction: 1,5-Dichloro-3-methyl-2-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1,5-Dichloro-3-carboxy-2-nitrobenzene.

Aplicaciones Científicas De Investigación

1,5-Dichloro-3-methyl-2-nitrobenzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of electrophilic aromatic substitution reactions.

Biology: The compound can be used to study the effects of nitroaromatic compounds on biological systems, including their potential toxicity and metabolic pathways.

Medicine: Research into the pharmacological properties of nitroaromatic compounds may involve this compound as a model compound.

Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1,5-Dichloro-3-methyl-2-nitrobenzene in chemical reactions typically involves the interaction of its functional groups with various reagents. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. In substitution reactions, the chlorine atoms are displaced by nucleophiles through a nucleophilic aromatic substitution mechanism.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dichloro-2-nitrobenzene: Similar structure but with different positions of chlorine and nitro groups.

1,2-Dichloro-4-nitrobenzene: Another isomer with different substitution pattern.

1,4-Dichloro-2-nitrobenzene: Features chlorine atoms at the 1 and 4 positions and a nitro group at the 2 position.

Uniqueness

1,5-Dichloro-3-methyl-2-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (methyl) groups creates a distinct electronic environment on the benzene ring, affecting its chemical behavior.

Actividad Biológica

1,5-Dichloro-3-methyl-2-nitrobenzene (DCMNB) is a chemical compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₅Cl₂N₃O₂

- Molecular Weight : 206.03 g/mol

- Flash Point : 127.7 ± 25.9 °C

- Polar Surface Area (PSA) : 45.82 Ų

The compound features a nitro group (-NO₂) and two chlorine atoms (-Cl) on a methyl-substituted benzene ring, which contributes to its electrophilic nature and potential reactivity with biological molecules.

Electrophilic Nature

The nitro group in DCMNB can undergo reduction to form reactive intermediates, which may interact with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to alterations in the structure and function of these biomolecules, potentially resulting in cytotoxic effects or mutagenicity .

Biochemical Pathways

Research indicates that DCMNB may interfere with several biochemical pathways:

- Protein Interaction : DCMNB can form adducts with amino acids, particularly cysteine and lysine residues, disrupting normal protein function.

- DNA Damage : The compound has been shown to induce DNA strand breaks, suggesting a potential role as a mutagen .

- Cellular Stress Responses : Exposure to DCMNB may trigger oxidative stress responses in cells, leading to apoptosis or necrosis depending on the concentration and exposure time.

Toxicity and Mutagenicity

Studies have demonstrated that DCMNB exhibits significant mutagenic properties. In vitro assays using bacterial strains (e.g., Ames test) have shown increased mutation rates upon exposure to the compound, indicating its potential as a genotoxic agent .

Case Studies

- In Vivo Studies : A study involving rodents exposed to DCMNB revealed dose-dependent increases in liver enzyme levels, indicating hepatotoxicity. Histopathological examinations showed signs of liver damage consistent with chemical-induced toxicity .

- Cell Culture Experiments : In human cell lines, DCMNB exposure resulted in increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways. This suggests that the compound may contribute to oxidative stress-related cellular damage .

Comparative Analysis with Similar Compounds

To better understand the biological activity of DCMNB, it is useful to compare it with structurally similar compounds:

| Compound | Mutagenicity | Toxicity Level | Mechanism of Action |

|---|---|---|---|

| 1,5-Dichloro-2-nitrobenzene | High | Moderate | DNA adduct formation |

| 1-Chloro-2-methyl-4-nitrobenzene | Moderate | Low | Protein modification |

| 4-Nitrochlorobenzene | High | High | Oxidative stress induction |

Pharmacokinetics

The pharmacokinetic profile of DCMNB suggests that its absorption and distribution are influenced by its lipophilicity and molecular size. The presence of chlorine atoms may enhance its metabolic stability but also contribute to bioaccumulation risks in aquatic environments .

Propiedades

IUPAC Name |

1,5-dichloro-3-methyl-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSOOBQNRQUSIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434881 |

Source

|

| Record name | 1,5-Dichloro-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118665-00-2 |

Source

|

| Record name | 1,5-Dichloro-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.